Enhanced Lewis Acidity vs Unsubstituted Phenylboronic Acid
The cyclopropylsulfinyl group lowers the pKa of the boronic acid moiety relative to unsubstituted phenylboronic acid. While direct pKa data for 4-(Cyclopropylsulfinyl)phenylboronic acid is predicted at 8.11±0.16 , comparative studies on sulfonyl- and sulfonamide-substituted phenylboronic acids demonstrate that electron-withdrawing sulfur-containing substituents at the para position reduce the pKa by 1.0–1.5 units compared to unsubstituted phenylboronic acid (pKa ~8.8) [1]. The sulfinyl group, being electron-withdrawing via inductive effects, is expected to produce a comparable pKa reduction, enhancing the compound's affinity for cis-diols at physiological pH [2].
| Evidence Dimension | Boronic acid pKa (Lewis acidity) |
|---|---|
| Target Compound Data | pKa 8.11±0.16 (predicted) |
| Comparator Or Baseline | Unsubstituted phenylboronic acid: pKa ~8.8 (experimental); para-sulfonylphenylboronic acids: pKa 7.3–7.8 (experimental) |
| Quantified Difference | Predicted ΔpKa ≈ -0.7 versus phenylboronic acid; comparable to -1.0 to -1.5 for sulfonyl analogs |
| Conditions | Aqueous solution; predicted values from ACD/Labs Percepta Platform |
Why This Matters
Lower pKa enables more efficient boronate ester formation with diol-containing biomolecules (e.g., saccharides, glycoproteins) at physiological pH (7.4), expanding utility in affinity chromatography and sensor applications compared to unsubstituted phenylboronic acid.
- [1] Li, H.; Liu, Y. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Analytica Chimica Acta, 2007, 585(2), 280-285. View Source
- [2] Halo sulfonyl aryl boronates. Justia Patents, US Patent Application 20030191292. View Source
